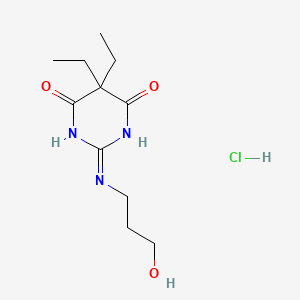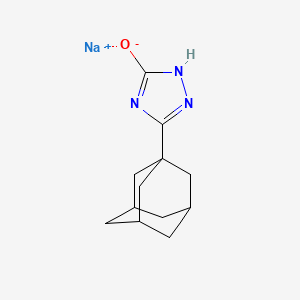![molecular formula C24H24N2O2 B3736997 2-[(2,2-Dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-3-phenylpropanoic acid](/img/structure/B3736997.png)
2-[(2,2-Dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-3-phenylpropanoic acid
Descripción general
Descripción
2-[(2,2-Dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-3-phenylpropanoic acid is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of a benzo[f]isoquinoline core, which is a fused ring system containing both benzene and isoquinoline units. The compound also features a phenylpropanoic acid moiety, which contributes to its chemical reactivity and potential biological activity.
Métodos De Preparación
The synthesis of 2-[(2,2-Dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-3-phenylpropanoic acid involves several steps, starting with the preparation of the benzo[f]isoquinoline core. One common method involves the cyclocondensation of an appropriate carbinol with hydrogen cyanide (HCN), followed by subsequent reactions with malonic acid and thioglycolic acid . The resulting intermediates are then subjected to further chemical transformations, including decarboxylation and esterification, to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-[(2,2-Dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-3-phenylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The compound can also participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antifungal activities . In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. In industry, it is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[(2,2-Dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
2-[(2,2-Dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-3-phenylpropanoic acid can be compared with other similar compounds, such as 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-ylidene derivatives. These compounds share a similar benzo[f]isoquinoline core but differ in their functional groups and side chains. The unique combination of the benzo[f]isoquinoline core and the phenylpropanoic acid moiety in this compound contributes to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-[(2,2-dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-24(2)15-20-18-11-7-6-10-17(18)12-13-19(20)22(26-24)25-21(23(27)28)14-16-8-4-3-5-9-16/h3-13,21H,14-15H2,1-2H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYSWYXENOPUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C(=NC(CC4=CC=CC=C4)C(=O)O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 4-[(2E)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE](/img/structure/B3736916.png)
![6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1-methylpyrimidine-2,4-dione](/img/structure/B3736924.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-isobutylbenzamide](/img/structure/B3736931.png)
![3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B3736951.png)
![(5E)-5-[[1-[2-(2-prop-2-enylphenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3736959.png)
![3-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B3736970.png)
![7-methoxy-N-methyl-N-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl]chromane-3-carboxamide](/img/structure/B3736973.png)
![N-[(E)-(4-hydroxyphenyl)methylideneamino]-N'-pyridin-2-ylpyridine-2-carboximidamide](/img/structure/B3736976.png)


![2-[2-Amino-6-(4-phenylphenyl)pyrimidin-4-yl]phenol](/img/structure/B3736996.png)
![3,5,7-trimethyl-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3737007.png)
![(5Z)-1-(4-bromophenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3737015.png)
![N-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3737018.png)
